4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a dibutylsulfamoyl group and a methoxy-methyl-benzothiazolylidene moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, introduction of the dibutylsulfamoyl group, and the attachment of the benzothiazolylidene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The benzamide core and the benzothiazolylidene moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a biochemical probe for studying specific biological pathways and interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3/4-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienylthio)benzamide: This compound shares a similar benzamide core but differs in the substituents attached to the benzamide moiety.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some structural similarities with the benzamide core.
Uniqueness
4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-5-7-16-27(17-8-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-26(3)22-20(31-4)10-9-11-21(22)32-24/h9-15H,5-8,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPKFNDLNYFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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